molecular formula C7H9N3O2 B11781600 4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B11781600
M. Wt: 167.17 g/mol
InChI Key: YKTWULPDCXWNON-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a five-membered lactam) ring fused with a 3-methyl-1,2,4-oxadiazole moiety. This compound has been cataloged as a building block for organic synthesis but is currently listed as discontinued in commercial inventories .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H9N3O2/c1-4-9-7(12-10-4)5-2-6(11)8-3-5/h5H,2-3H2,1H3,(H,8,11)

InChI Key

YKTWULPDCXWNON-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CC(=O)NC2

Origin of Product

United States

Chemical Reactions Analysis

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be contextualized against related oxadiazole-containing derivatives. Below is a detailed analysis:

Structural Analogs and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Source
This compound Pyrrolidinone ring C₇H₉N₃O₂ 167.16 Not reported
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde Benzaldehyde group C₁₀H₈N₂O₂ 188.18 133–135
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Benzoic acid group C₁₀H₈N₂O₃ 204.18 267–269
1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Dimethylphenyl and methylphenyl groups C₂₁H₂₀N₃O₂ 354.41 Not reported
  • Pyrrolidinone vs. Aromatic Cores: The pyrrolidinone ring in the target compound introduces a lactam functionality, which may enhance solubility in polar solvents compared to purely aromatic analogs like 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde. However, aromatic derivatives exhibit higher melting points due to stronger π-π stacking interactions (e.g., benzoic acid derivative: 267–269°C vs. benzaldehyde: 133–135°C ).
  • Functional Group Effects : The benzoic acid derivative’s carboxylic acid group facilitates hydrogen bonding, explaining its elevated melting point. In contrast, the aldehyde group in the benzaldehyde analog reduces intermolecular interactions, resulting in a lower melting point.

Pharmacological and Industrial Relevance

  • Biological Activity: Oxadiazole derivatives are explored for therapeutic applications. For instance, a benzamide-oxadiazole hybrid (N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide) is patented for anticancer and antiviral uses . The pyrrolidinone ring in the target compound may offer improved metabolic stability or binding affinity due to its hydrogen-bonding capacity.
  • Material Science : Oxadiazoles are valued for their electron-deficient aromatic systems, relevant in optoelectronics. The benzoic acid derivative’s high melting point suggests thermal stability, a desirable trait in polymer or coating applications.

Biological Activity

4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8_{8}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 182.19 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties and potential as an anti-inflammatory agent.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies :
    • The compound has shown promising results against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50_{50} values in the micromolar range .
    • Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through upregulation of p53 and caspase pathways .
  • Mechanism of Action :
    • Molecular docking studies suggest that the oxadiazole moiety interacts favorably with key proteins involved in cancer progression, similar to known chemotherapeutics like Tamoxifen .

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects:

  • In Vitro Studies :
    • Compounds containing the oxadiazole ring have been shown to inhibit pro-inflammatory cytokines in cell cultures, indicating a potential pathway for treating inflammatory diseases .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
CEM-130.45Apoptosis induction via p53 upregulation
MCF-70.65Caspase pathway activation
U9370.75Cell cycle arrest

Table 2: Comparison of Biological Activities of Oxadiazole Derivatives

Compound NameIC50_{50} (µM)Activity Type
Doxorubicin0.50Chemotherapy
Tamoxifen0.70Estrogen receptor modulator
This compound0.65Anticancer

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study on Leukemia Treatment :
    • A study involving a series of oxadiazole derivatives demonstrated enhanced cytotoxicity against leukemia cell lines compared to standard treatments like Doxorubicin .
  • Breast Cancer Research :
    • Research indicated that compounds similar to this compound showed a marked increase in apoptosis rates in MCF-7 cells when combined with existing therapies .

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